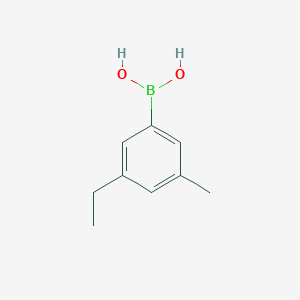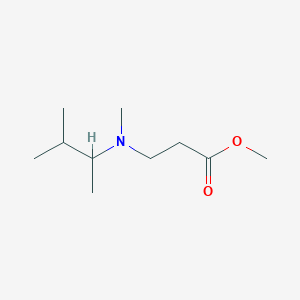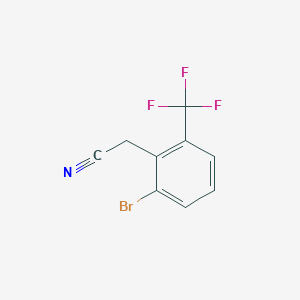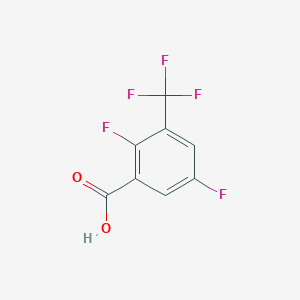
2,5-Difluoro-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2,5-difluoro-3-(trifluorometil)benzoico es un compuesto orgánico con la fórmula molecular C8H3F5O2. Es un derivado del ácido benzoico, donde los átomos de hidrógeno en las posiciones 2 y 5 del anillo de benceno se reemplazan por átomos de flúor, y el hidrógeno en la posición 3 se reemplaza por un grupo trifluorometilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2,5-difluoro-3-(trifluorometil)benzoico generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la introducción de átomos de flúor y un grupo trifluorometilo en un precursor del ácido benzoico. Esto se puede lograr a través de reacciones de sustitución aromática electrofílica utilizando reactivos como gas flúor o agentes trifluorometilantes bajo condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2,5-difluoro-3-(trifluorometil)benzoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo ácido carboxílico puede ser oxidado para formar derivados correspondientes.
Reducción: El compuesto puede ser reducido para formar alcoholes u otras formas reducidas.
Sustitución: Los átomos de flúor y el grupo trifluorometilo pueden participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: El hidruro de aluminio y litio o el borohidruro de sodio son agentes reductores comunes.
Sustitución: Se pueden utilizar agentes halogenantes o nucleófilos como aminas o alcoholes en condiciones apropiadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir carboxilatos, mientras que la reducción podría producir alcoholes o hidrocarburos.
Aplicaciones Científicas De Investigación
El ácido 2,5-difluoro-3-(trifluorometil)benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática o como una sonda en ensayos bioquímicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas, como alta estabilidad térmica o resistencia a la degradación.
Mecanismo De Acción
El mecanismo por el cual el ácido 2,5-difluoro-3-(trifluorometil)benzoico ejerce sus efectos depende de su aplicación específica. En contextos bioquímicos, puede actuar como un inhibidor o activador de ciertas enzimas, interactuando con objetivos moleculares a través de enlaces de hidrógeno, interacciones hidrofóbicas o modificaciones covalentes. Las vías involucradas variarían según el sistema biológico y el objetivo específico.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(trifluorometil)benzoico
- Ácido 2-fluoro-5-(trifluorometil)benzoico
- Ácido 2,6-difluoro-3-(trifluorometil)benzoico
Singularidad
El ácido 2,5-difluoro-3-(trifluorometil)benzoico es único debido al posicionamiento específico de los átomos de flúor y el grupo trifluorometilo, que puede influir significativamente en su reactividad química y sus propiedades físicas. Esta estructura única puede conducir a diferentes interacciones en reacciones químicas y sistemas biológicos en comparación con sus análogos.
Propiedades
Fórmula molecular |
C8H3F5O2 |
|---|---|
Peso molecular |
226.10 g/mol |
Nombre IUPAC |
2,5-difluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3F5O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) |
Clave InChI |
DBPKLQADRHIPLU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)

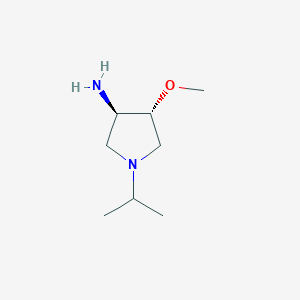
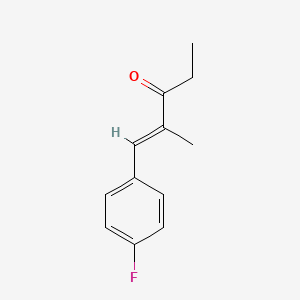
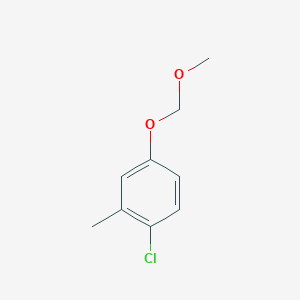

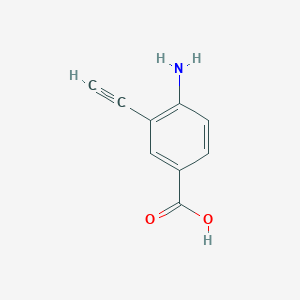

![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
